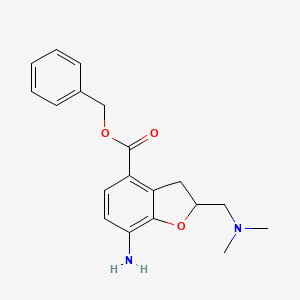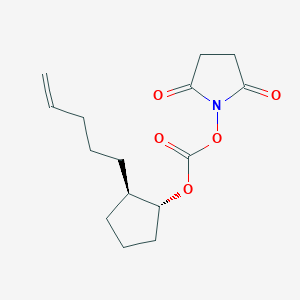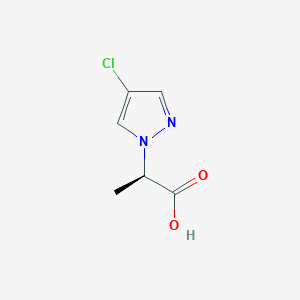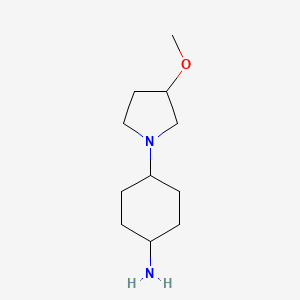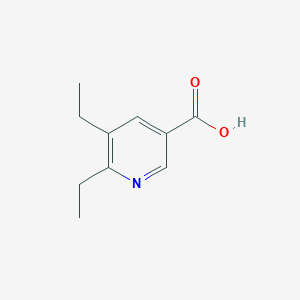
5,6-Diethylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of two ethyl groups attached to the 5th and 6th positions of the pyridine ring. Nicotinic acid and its derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of 5,6-dibromo-nicotinic acid with ethyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete substitution of the bromine atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from commercially available nicotinic acid. The process involves bromination, followed by Grignard reaction with ethyl magnesium bromide, and finally, purification through recrystallization. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diethyl-pyridine-3,5-dicarboxylic acid.
Reduction: Formation of 5,6-diethyl-3-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
5,6-Diethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-Diethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. It may also interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in vitamin B3 metabolism.
5-Methylnicotinic Acid: A derivative with a methyl group at the 5th position, used in similar applications.
6-Ethyl-nicotinic Acid: A compound with a single ethyl group, showing different reactivity and applications.
Uniqueness
5,6-Diethylnicotinic acid is unique due to the presence of two ethyl groups, which significantly alter its chemical properties and reactivity compared to other nicotinic acid derivatives. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5,6-diethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-8(10(12)13)6-11-9(7)4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
FFZQRLHYWJQZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


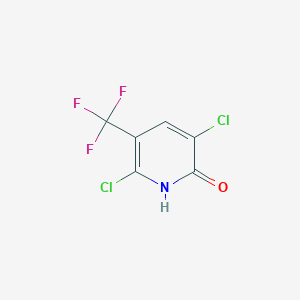
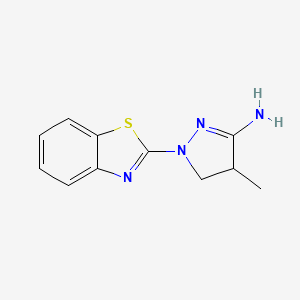
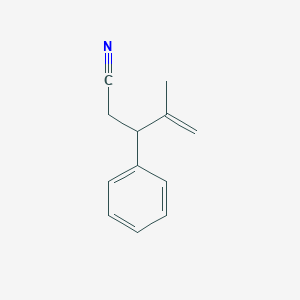
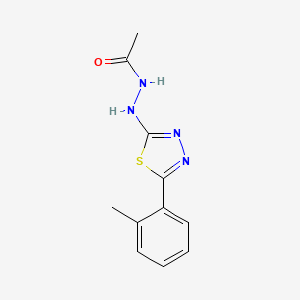



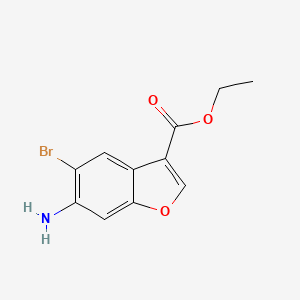
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8347366.png)
